molecular formula C10H8FNO2 B2614511 1-(2-Fluorophenyl)pyrrolidine-2,4-dione CAS No. 1499236-44-0

1-(2-Fluorophenyl)pyrrolidine-2,4-dione

Cat. No.: B2614511
CAS No.: 1499236-44-0
M. Wt: 193.177
InChI Key: UKZDJGWCZCBDCJ-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)pyrrolidine-2,4-dione is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.18 g/mol . This compound is characterized by a pyrrolidine ring substituted with a fluorophenyl group at the 2-position and two keto groups at the 2 and 4 positions. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(2-Fluorophenyl)pyrrolidine-2,4-dione typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . One common method includes the reaction of a fluorophenyl-substituted precursor with a suitable amine under controlled conditions to form the pyrrolidine ring. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .

Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Properties

IUPAC Name

1-(2-fluorophenyl)pyrrolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-8-3-1-2-4-9(8)12-6-7(13)5-10(12)14/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKZDJGWCZCBDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)CN(C1=O)C2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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